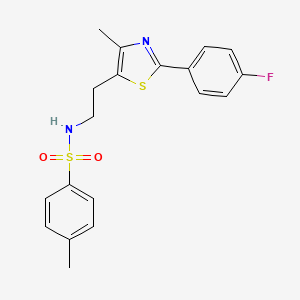

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-13-3-9-17(10-4-13)26(23,24)21-12-11-18-14(2)22-19(25-18)15-5-7-16(20)8-6-15/h3-10,21H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQRACFXVVEQKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction involving a halogenated precursor and a thiourea derivative. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the final sulfonamide linkage is formed through a reaction with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Continuous flow chemistry and other advanced manufacturing techniques may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is under investigation for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for the development of new drugs. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are known for their biological activities, including anti-inflammatory and antimicrobial effects .

Enzyme Inhibition

Research indicates that N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been suggested that this compound can modulate the activity of carbonic anhydrases, which are important in various physiological processes and are targets for drug development .

Biological Research

Mechanism of Action

The mechanism of action involves the compound's interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and influencing cellular signaling pathways. The nitro group can participate in redox reactions, while the thiazole ring can engage in hydrogen bonding with biological macromolecules .

Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties. It may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microorganisms, making it a candidate for further exploration in the field of infectious diseases .

Industrial Applications

Synthesis Intermediate

this compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows it to be incorporated into various chemical reactions to produce compounds with desired properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiazole ring and fluorophenyl group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Structural Features

| Compound Class | Key Functional Groups | Structural Differences |

|---|---|---|

| Target Compound | Thiazole, 4-fluorophenyl, sulfonamide | Central thiazole with ethyl-sulfonamide |

| Triazole Derivatives [7–9] | 1,2,4-Triazole, sulfonylphenyl, thione | Triazole ring replaces thiazole; C=S group |

| Fluorophenyl Amines [Ev4] | 4-fluorophenyl, amine/propanone | Lack sulfonamide/thiazole; simpler scaffolds |

| Patent Thiazoles [Ev3] | Thiazol-5-yl, pyrrolidine-carboxamide | Larger peptidomimetic backbones |

Analysis :

- The thiazole ring in the target compound contrasts with the 1,2,4-triazole in compounds [7–9], which exhibit tautomerism between thiol and thione forms .

- Fluorophenyl amines (e.g., 1-(4-Fluorophenyl)propan-2-amine [Ev4]) share the 4-fluorophenyl motif but lack the sulfonamide and heterocyclic components, likely reducing polarity and metabolic stability compared to the target compound.

- Patent examples (e.g., Example 163 [Ev3]) incorporate thiazol-5-yl groups but within complex peptidomimetic frameworks, suggesting divergent therapeutic targets (e.g., protease inhibition).

Spectroscopic Properties

Analysis :

- The target compound’s sulfonamide S=O stretches would distinguish it from triazoles’ C=S and fluorophenyl amines’ lack of sulfur motifs.

- Fluorophenyl groups across all compounds show consistent C-F IR bands (~1220 cm⁻¹), but NMR shifts vary due to electronic effects from adjacent substituents.

Physicochemical and Bioactive Properties

| Property | Target Compound | Triazoles [7–9] | Fluorophenyl Amines [Ev4] |

|---|---|---|---|

| LogP (Predicted) | ~3.5 (moderate polarity) | ~2.8–3.2 | ~2.0–2.5 |

| Solubility | Low (lipophilic groups) | Moderate (polar C=S) | Higher (simpler amines) |

| Metabolic Stability | High (sulfonamide, thiazole) | Moderate (triazole oxidation) | Low (amine susceptibility) |

Analysis :

- The sulfonamide and thiazole in the target compound enhance metabolic stability compared to fluorophenyl amines, which may undergo rapid deamination.

- Triazoles’ C=S groups increase polarity but may introduce susceptibility to metabolic oxidation.

Biological Activity

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a thiazole ring and a sulfonamide group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.45 g/mol. The compound features a fluorinated aromatic ring, which is known to enhance biological activity through improved lipophilicity and binding affinity to target proteins.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.45 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Structural Features | Thiazole, Sulfonamide |

Antitumor Activity

The thiazole and sulfonamide structures are often associated with anticancer activity. For instance, compounds with similar functionalities have been shown to inhibit tumor growth in various cancer cell lines. The proposed mechanism involves modulation of apoptotic pathways and interference with cell cycle progression . Further investigations into this compound could elucidate its potential as an anticancer agent.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the fluorinated aromatic ring allows for diverse non-covalent interactions, including hydrogen bonding and π-π stacking, which may enhance binding affinity and specificity towards target proteins.

Case Studies and Research Findings

- Anticonvulsant Studies : Limited data suggests this compound may act similarly to other thiazole-based anticonvulsants by inhibiting sodium channels.

- Anticancer Research : Related compounds have demonstrated significant antitumor effects in vitro, with studies indicating that they can promote apoptosis in cancer cells and inhibit cell proliferation .

- Mechanistic Insights : Investigations into similar compounds reveal that their efficacy often stems from their ability to modulate key signaling pathways involved in cell growth and survival .

Q & A

Basic: What are the common synthetic routes for this sulfonamide-thiazole hybrid compound?

The synthesis typically involves coupling a sulfonyl chloride derivative with a thiazole-containing intermediate. For example:

- Step 1 : Reacting a thiazole-ethylamine intermediate (e.g., 2-(4-fluorophenyl)-4-methylthiazol-5-ylethylamine) with 4-methylbenzenesulfonyl chloride in dry pyridine under stirring for 5–6 hours .

- Step 2 : Acidification with diluted HCl (pH 5–6) to precipitate the product, followed by purification via flash chromatography .

- Key intermediates : Thiazole-ethylamine derivatives and substituted benzenesulfonyl chlorides.

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C-NMR : To confirm substituent positions (e.g., fluorophenyl, methyl groups) and sulfonamide linkage. Aromatic protons typically appear at δ 7.2–8.0 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .

- IR spectroscopy : Detection of sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and absence of NH stretches (if fully substituted) .

- Mass spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., ~388 g/mol for C₁₉H₁₈FN₂O₂S₂) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Pyridine acts as both solvent and base, but DMF or THF may enhance solubility of hydrophobic intermediates .

- Temperature control : Maintaining room temperature prevents side reactions (e.g., sulfonamide hydrolysis) during coupling .

- Purification : Gradient flash chromatography (hexane/ethyl acetate) resolves closely eluting impurities. Crystallization from ethanol/water mixtures improves purity >98% .

Advanced: How do tautomeric or conformational isomers affect biological activity, and how can they be characterized?

- Tautomerism : The thiazole ring’s exocyclic amine may exhibit tautomerism, altering hydrogen-bonding capacity. IR (absence of S–H stretches at ~2500 cm⁻¹) and 13C-NMR (C=S signals at ~170 ppm) confirm the dominant thione form .

- Biological implications : Tautomeric forms may influence binding to targets like kinases. Molecular docking (using software like AutoDock) paired with X-ray crystallography (via SHELXL ) can model interactions .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case example : Discrepancies in NMR integration ratios may arise from dynamic processes (e.g., rotamers). Variable-temperature NMR (VT-NMR) at 25–60°C can average signals and confirm dynamic behavior .

- X-ray crystallography : Single-crystal diffraction (using SHELX ) provides unambiguous confirmation of connectivity and stereochemistry .

Basic: What are the best practices for crystallizing this compound for X-ray studies?

- Solvent system : Slow evaporation from a DCM/methanol (3:1) mixture produces diffraction-quality crystals.

- Crystallization additives : Trace acetic acid (1% v/v) promotes crystal nucleation .

- Data collection : High-resolution datasets (≤1.0 Å) using synchrotron radiation reduce refinement errors .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

- ADME modeling : Tools like SwissADME calculate logP (~3.5) and topological polar surface area (TPSA ~75 Ų), indicating moderate blood-brain barrier permeability .

- Metabolism prediction : CYP450 isoform docking (CYP3A4, CYP2C9) identifies potential oxidation sites (e.g., thiazole methyl groups) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Core modifications :

- Biological assays : Measure IC₅₀ values against SphK1 or MAPK isoforms using fluorescence polarization assays .

Advanced: What experimental controls are essential when assessing in vitro biological activity?

- Negative controls : Use parent sulfonamide (without thiazole) to isolate the contribution of the hybrid structure .

- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.

- Reference inhibitors : Include staurosporine (kinase inhibitor) to validate assay sensitivity .

Advanced: How can stability under physiological conditions be evaluated?

- pH stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours. Monitor degradation via HPLC-MS. Sulfonamide bonds are stable at pH 5–7 but hydrolyze under strongly acidic/basic conditions .

- Plasma stability : Incubate with human plasma (37°C, 1 hour). Centrifuge and analyze supernatant for intact compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.